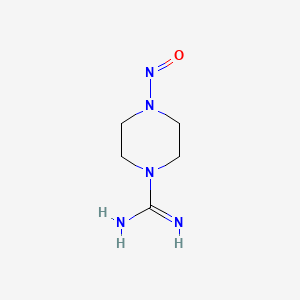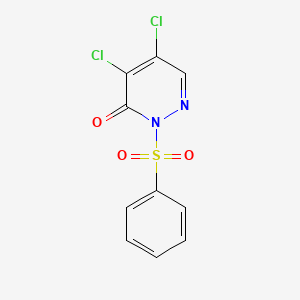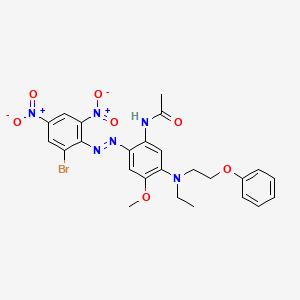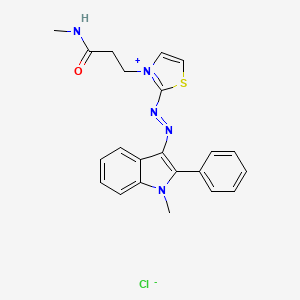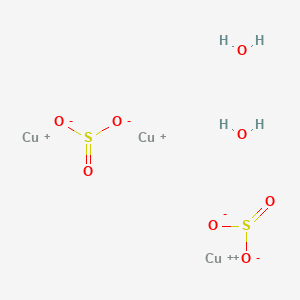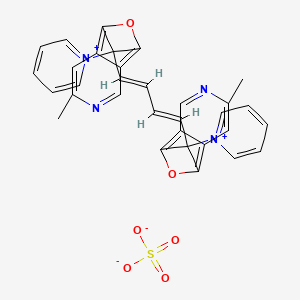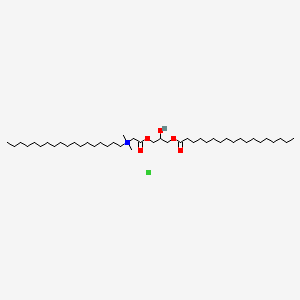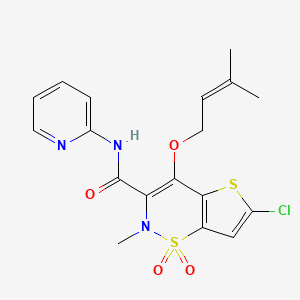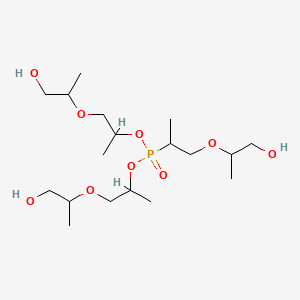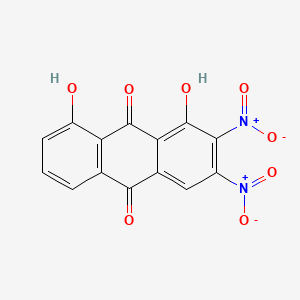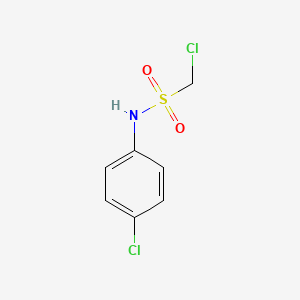
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is a chemical compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 1-chloro-N-(4-chlorophenyl) moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- typically involves the reaction of methanesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C6H4ClNH2→CH3SO2NH(C6H4Cl)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and alcohols.
Applications De Recherche Scientifique
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar reactivity but lacking the chlorophenyl group.
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but without the additional chlorine atom on the methanesulfonamide group.
Benzenesulfonamide: Another sulfonamide derivative with a benzene ring instead of a chlorophenyl group.
Uniqueness
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is unique due to the presence of both the methanesulfonamide and 4-chlorophenyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
52043-28-4 |
|---|---|
Formule moléculaire |
C7H7Cl2NO2S |
Poids moléculaire |
240.11 g/mol |
Nom IUPAC |
1-chloro-N-(4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-13(11,12)10-7-3-1-6(9)2-4-7/h1-4,10H,5H2 |
Clé InChI |
MZEKLSYSJFVWMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



